N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane
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Overview
Description
N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane is a complex organic compound that features multiple pyridine rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane typically involves the following steps:
Formation of Pyridine Rings: The pyridine rings can be synthesized through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Amide Bond Formation: The amide linkages are formed by reacting the pyridine derivatives with appropriate amines under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Final Assembly: The final step involves the coupling of the pyridine-amide intermediates to form the tetraazatetradecane backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, KMnO₄, or CrO₃ can be used under mild to strong acidic or basic conditions.
Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. It can also serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate due to its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, this compound might be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane: Similar compounds might include other tetraazatetradecane derivatives with different substituents on the pyridine rings or variations in the amide linkages.
Uniqueness
The uniqueness of N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane lies in its specific combination of pyridine rings and amide linkages, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tetrasodium;1-oxido-N-[3-[(1-oxido-6-oxopyridine-2-carbonyl)-[4-[(1-oxido-6-oxopyridine-2-carbonyl)-[3-[(1-oxido-6-oxopyridine-2-carbonyl)amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N8O12.4Na/c43-27-13-3-9-23(39(27)51)31(47)35-17-7-21-37(33(49)25-11-5-15-29(45)41(25)53)19-1-2-20-38(34(50)26-12-6-16-30(46)42(26)54)22-8-18-36-32(48)24-10-4-14-28(44)40(24)52;;;;/h3-6,9-16H,1-2,7-8,17-22H2,(H,35,47)(H,36,48);;;;/q-4;4*+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKVFQKYFFRAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=CC=CC(=O)N2[O-])C(=O)C3=CC=CC(=O)N3[O-])C(=O)C4=CC=CC(=O)N4[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N8Na4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162782 |
Source
|
Record name | N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144674-91-9 |
Source
|
Record name | N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144674919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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